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Compound of Interest

Compound Name: 2-Chloroethoxymethyl acetate

Cat. No.: B15062920

Get Quote

An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethyl Acetate for Researchers and Drug

Development Professionals

Introduction: Defining the Molecule and Its
Relevance
In the landscape of organic synthesis and pharmaceutical development, the precision of

molecular architecture is paramount. This guide focuses on 2-(2-Chloroethoxy)ethyl acetate, a

bifunctional molecule with potential applications as a versatile intermediate. It is crucial to

distinguish this compound from structurally similar names to ensure clarity in research and

synthesis. The IUPAC name, 2-(2-chloroethoxy)ethyl acetate, and its CAS number, 14258-40-

3, definitively identify this molecule.[1][2] Its structure features a primary alkyl chloride, an ether

linkage, and an ester group, offering multiple sites for chemical modification. This unique

combination of functional groups makes it a valuable building block in the synthesis of more

complex molecules, including active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Properties
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A thorough understanding of a molecule's properties is the foundation of its application in

research and development. The key physicochemical properties of 2-(2-Chloroethoxy)ethyl

acetate are summarized in the table below.

Property Value Source

IUPAC Name 2-(2-chloroethoxy)ethyl acetate [2]

Synonyms

2-(2-chloroethoxy)ethanol

acetate, 1-Acetoxy-2-(2-

chloroethoxy)ethane

[1][2]

CAS Number 14258-40-3 [1]

Molecular Formula C6H11ClO3 [1][2]

Molecular Weight 166.6 g/mol [1][2]

Appearance Liquid [3]

Boiling Point 223 °C at 760 mmHg

Purity Typically ≥97% [3]

Storage Temperature 4°C or Ambient [3]

The structural arrangement of 2-(2-Chloroethoxy)ethyl acetate is visualized in the following

diagram:

Caption: Chemical structure of 2-(2-Chloroethoxy)ethyl acetate.

Reactivity and Synthetic Applications
The synthetic utility of 2-(2-Chloroethoxy)ethyl acetate stems from the differential reactivity of

its functional groups. The primary alkyl chloride is susceptible to nucleophilic substitution,

allowing for the introduction of a wide range of functionalities. The ester group can be

hydrolyzed under acidic or basic conditions to reveal a primary alcohol, which can then be

further manipulated. The ether linkage is generally stable under many reaction conditions,

providing a robust scaffold.
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These characteristics make 2-(2-Chloroethoxy)ethyl acetate a valuable precursor in the

synthesis of various compounds, including but not limited to:

Pharmaceutical Intermediates: The molecule can serve as a starting material for the

synthesis of more complex drug candidates. The chloroethoxyethyl moiety can be

incorporated into larger molecules to modulate their pharmacokinetic properties, such as

solubility and metabolic stability.

Specialty Chemicals: Its bifunctional nature allows for its use in the production of specialty

polymers, surfactants, and other materials where a hydrophilic ether chain and a reactive

site are required.

Experimental Protocol: Nucleophilic Substitution
with Sodium Azide
The following protocol details a representative nucleophilic substitution reaction on 2-(2-

Chloroethoxy)ethyl acetate. This procedure is illustrative and should be adapted and optimized

based on specific laboratory conditions and desired outcomes.

Objective: To synthesize 2-(2-azidoethoxy)ethyl acetate via nucleophilic substitution of the

chloride with an azide group.

Materials:

2-(2-Chloroethoxy)ethyl acetate (1 eq)

Sodium azide (1.5 eq)

Dimethylformamide (DMF), anhydrous

Deionized water

Diethyl ether

Magnesium sulfate, anhydrous

Round-bottom flask
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Magnetic stirrer and stir bar

Heating mantle with temperature controller

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve 2-(2-Chloroethoxy)ethyl acetate in anhydrous DMF. The use of an inert

atmosphere is crucial to prevent the introduction of moisture, which could lead to side

reactions.

Addition of Nucleophile: To the stirred solution, add sodium azide in one portion. Sodium

azide is the nucleophile that will displace the chloride ion. An excess is used to drive the

reaction to completion.

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The

progress of the reaction should be monitored by a suitable analytical technique, such as thin-

layer chromatography (TLC) or gas chromatography (GC).

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by slowly adding deionized water. This will dissolve the inorganic salts.

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3x). The organic layers are combined.

Washing: Wash the combined organic layers with deionized water and then with brine to

remove any remaining DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude 2-(2-azidoethoxy)ethyl acetate can be purified by column

chromatography on silica gel if necessary.
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Causality Behind Experimental Choices:

Solvent: DMF is chosen as the solvent because it is a polar aprotic solvent, which is ideal for

SN2 reactions. It effectively solvates the sodium cation, leaving the azide anion more

nucleophilic.

Temperature: The reaction is heated to increase the rate of reaction. However, the

temperature should be carefully controlled to avoid potential decomposition of the starting

material or product.

Excess Nucleophile: Using an excess of sodium azide helps to ensure that the equilibrium of

the reaction is shifted towards the product side, maximizing the yield.

Safety and Handling
2-(2-Chloroethoxy)ethyl acetate is classified as a hazardous substance.[3] It is harmful if

swallowed or in contact with skin, and can cause serious eye damage.[3] Therefore,

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn at all times when handling this chemical. All manipulations should be

performed in a well-ventilated fume hood. For detailed safety information, consult the Safety

Data Sheet (SDS).[3]

Conclusion
2-(2-Chloroethoxy)ethyl acetate is a valuable and versatile building block in organic synthesis.

Its distinct functional groups offer a platform for a variety of chemical transformations, making it

a key intermediate in the development of pharmaceuticals and specialty chemicals. A thorough

understanding of its properties, reactivity, and safe handling is essential for its effective

utilization in a research and development setting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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